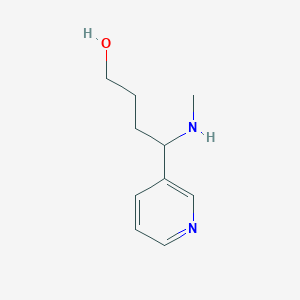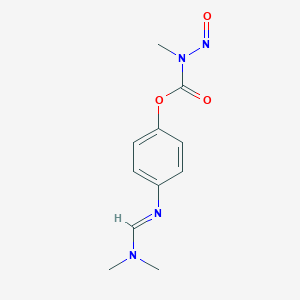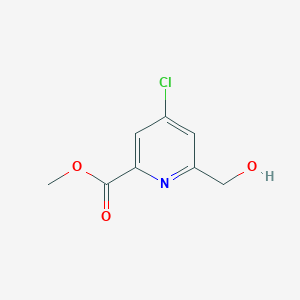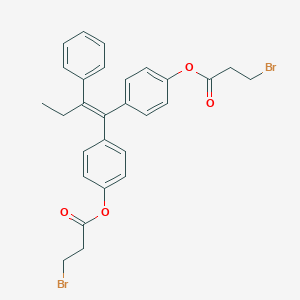
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells.
生化学的および生理学的効果
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been found to exhibit significant biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells. In addition, it has shown potential anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anticancer drugs. Furthermore, it has shown potential anti-inflammatory and antioxidant effects, which could be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity, which could limit its potential applications.
将来の方向性
There are several future directions for research on 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene. One of the most promising areas of research is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has shown promising results in various fields of scientific research. It has potential applications in the development of new drugs for the treatment of cancer, as well as for the treatment of other diseases such as inflammation and oxidative stress. Further research is needed to determine the optimal dosage and administration of this compound, as well as its mechanism of action and potential applications in other areas of research.
合成法
The synthesis of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been achieved using various methods. One of the most common methods involves the reaction of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with 3-bromopropionyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
科学的研究の応用
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising avenue for the development of new anticancer drugs.
特性
CAS番号 |
110008-59-8 |
|---|---|
製品名 |
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
分子式 |
C28H26Br2O4 |
分子量 |
586.3 g/mol |
IUPAC名 |
[4-[1-[4-(3-bromopropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C28H26Br2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
InChIキー |
UYSSWWJEIFIMLY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
同義語 |
1,1-BBPPBE 1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



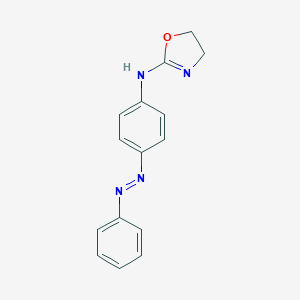
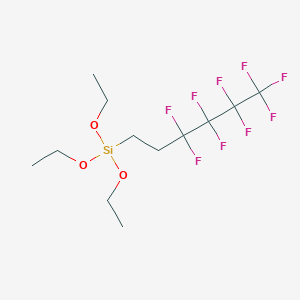
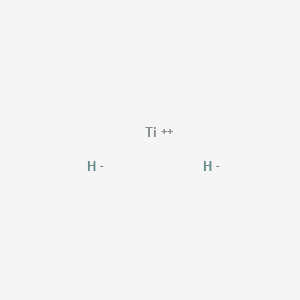

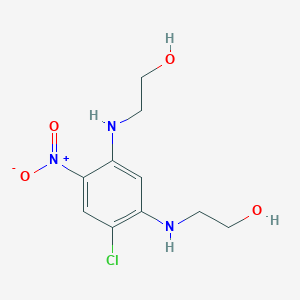
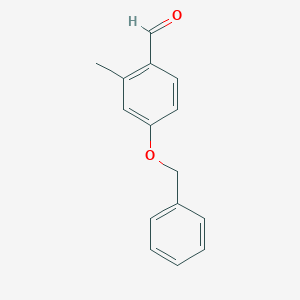
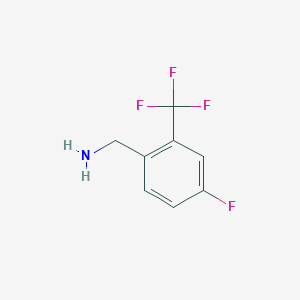
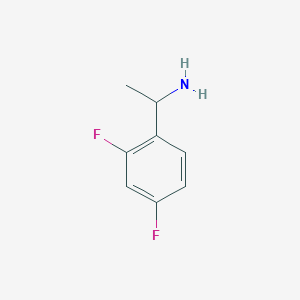
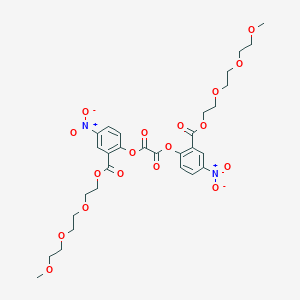
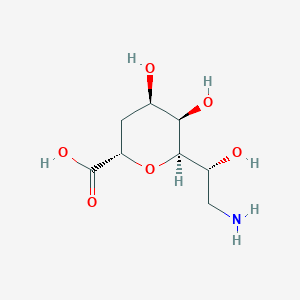
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
